Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a trifluoromethyl group at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 5-position of the pyrimidine ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The primary targets of this compound are likely to be involved in these biological processes.
Mode of Action
Pyrimidine derivatives have been shown to interact with their targets, leading to changes in cellular processes such as viral replication, cell proliferation, oxidative stress response, and microbial growth .
Biochemical Pathways
Given the known activities of pyrimidine derivatives, it can be inferred that this compound may affect pathways related to viral replication, cell proliferation, oxidative stress response, and microbial growth .
Result of Action
Based on the known activities of pyrimidine derivatives, it can be inferred that this compound may have antiviral, anticancer, antioxidant, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methyl-4-(trifluoromethyl)pyrimidine.
Esterification: The carboxylation of the pyrimidine ring is achieved through esterification using ethyl chloroformate in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 2-position or 4-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Reduction: Formation of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Comparison with Similar Compounds
Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but with a chlorine atom at the 2-position.
Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Contains a pyrazole ring instead of a pyrimidine ring.
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate: Features a thiazole ring and a phenyl group.
Uniqueness
The presence of both a trifluoromethyl group and an ester group in this compound makes it unique in terms of its chemical reactivity and potential biological activity. The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity, which are desirable properties in drug design and development.
Properties
IUPAC Name |
ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-3-16-8(15)6-4-13-5(2)14-7(6)9(10,11)12/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWMGUFOGFSMFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363332 |
Source
|
Record name | Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149771-10-8 |
Source
|
Record name | Ethyl 2-methyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149771-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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